(3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Retinal Derivatives : The reaction of [2-(β-Ionylidene)propyl]triphenylphosphonium bromide with 3-methyl-4-oxobut-2-enenitrile in 1,2-epoxybutane followed by DIBAL-H reduction produces a mixture of 11-Z- and all-E-11-methylretinal, important for vitamin A synthesis (Dawadi, Verhoeven, & Lugtenburg, 2011).
Antitumor Properties : A study revealed significant antitumor activity in compounds containing the 1,3-dihydro-1,3-dioxo-2H-isoindole ring system coupled with a triarylphosphonium halide moiety (Dubois, Lin, & Beisler, 1978).
Applications in Medicinal Chemistry
Antitumor Compounds : Phosphonium bromide derivatives have been studied for their antitumor properties, with some showing activity against lymphocytic leukemia (Dubois, Lin, & Beisler, 1978).
Effects on Schistosoma Mansoni : Certain phosphonium salts, including hexyltriphenylphosphonium bromide, demonstrate strong anticholinergic effects on Schistosoma mansoni, indicating potential for treating parasitic infections (McAllister, Dotson, Grim, & Hillman, 1980).
Material Science and Corrosion Inhibition
- QSAR of Corrosion Inhibitors : Quantum chemical calculations of various phosphonium bromide compounds, including methyl and vinyl derivatives, demonstrate a good correlation between quantum calculation values and corrosion current, suggesting their potential as corrosion inhibitors (Xia Ming, 2003).
Synthesis of Organic Compounds
- Synthesis of Ylides : The synthesis of ylide(4-carboxybutyl)triphenylphosphonium bromide from triphenylphosphine and 5-bromovaleric acid in acetonitrile highlights its role in the stereo-selective synthesis of drugs (Li Fang-shi, 2008).
Crystallography and Structural Analysis
- Crystal Structure Determination : Studies on the crystal structure of various triphenylphosphonium bromide derivatives provide insights into their molecular architecture and potential applications in material science (Nokhbeh, Gholizadeh, Salimi, Sparkes, 2020).
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione .
Biochemical Pathways
It’s known that similar compounds have been used in the synthesis of kn-93, an inhibitor of calmodulin kinase ii , suggesting potential involvement in calcium signaling pathways.
Result of Action
Similar compounds have been used in the preparation of fluorinated spirobenzofuran piperidines as s1 receptor ligands , suggesting potential neuroactive effects.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide involves the reaction of triphenylphosphine with 3-bromo-1-chloropropane to form (3-bromopropyl)triphenylphosphonium bromide. This intermediate is then reacted with 1,3-dioxoisoindoline-2-one to yield the final product.", "Starting Materials": [ "Triphenylphosphine", "3-bromo-1-chloropropane", "1,3-dioxoisoindoline-2-one" ], "Reaction": [ { "Reactants": "Triphenylphosphine + 3-bromo-1-chloropropane", "Conditions": "In anhydrous ether under nitrogen atmosphere", "Products": "(3-bromopropyl)triphenylphosphonium bromide" }, { "Reactants": "(3-bromopropyl)triphenylphosphonium bromide + 1,3-dioxoisoindoline-2-one", "Conditions": "In anhydrous DMF under nitrogen atmosphere", "Products": "(3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide" } ] } | |
CAS No. |
7743-29-5 |
Molecular Formula |
C29H24NO2P |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[3-(triphenyl-λ5-phosphanylidene)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H24NO2P/c31-28-26-19-10-11-20-27(26)29(32)30(28)21-12-22-33(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-11,13-20,22H,12,21H2 |
InChI Key |
NGMHKLBPMGQBFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[P+](CCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)P(=CCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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